3-tert-butyl-1-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
3-tert-butyl-1-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea is a complex organic compound that features a thiadiazole ring, a piperidine moiety, and a tert-butyl group
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound can be used as a probe to study the function of specific enzymes or receptors. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising lead compound for the development of new therapeutics.
Industry
In industry, the compound can be used as a precursor for the synthesis of advanced materials. Its stability and reactivity make it suitable for use in the production of polymers and other high-performance materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps. One common approach starts with the preparation of the thiadiazole ring, followed by the introduction of the piperidine moiety and the tert-butyl group. The final step involves the formation of the urea linkage.
Thiadiazole Ring Formation: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions.
Piperidine Introduction: The piperidine moiety can be introduced via nucleophilic substitution reactions.
tert-Butyl Group Addition: The tert-butyl group is typically introduced using tert-butyl chloride in the presence of a base.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the piperidine moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions, while the piperidine moiety can interact with receptors or enzymes. The tert-butyl group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-tert-butyl-1-(5-{[2-oxo-2-(morpholin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
- 3-tert-butyl-1-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
Uniqueness
The unique combination of the thiadiazole ring, piperidine moiety, and tert-butyl group in 3-tert-butyl-1-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea gives it distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-tert-butyl-3-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2S2/c1-14(2,3)16-11(21)15-12-17-18-13(23-12)22-9-10(20)19-7-5-4-6-8-19/h4-9H2,1-3H3,(H2,15,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCILDLFGQBKLMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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